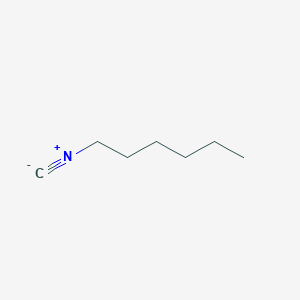

Hexyl isocyanide

描述

Hexyl isocyanide is an organic compound with the functional group –N≡C. It is an isomer of the related nitrile (–C≡N) and is known for its unique reactivity due to the presence of a nucleophilic and electrophilic terminal carbon. This compound is part of the isocyanide family, which has been extensively studied for its diverse applications in organic synthesis, particularly in multicomponent reactions.

准备方法

Hexyl isocyanide can be synthesized through several methods:

Formylation of Primary Amines: One common method involves the formylation of hexylamine followed by dehydration.

Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency and safety of the production process .

化学反应分析

Hexyl isocyanide undergoes various types of chemical reactions:

Reduction: Reduction of this compound can yield hexylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isocyanates, while reduction yields amines .

科学研究应用

Chemical Applications

Building Block in Organic Synthesis:

Hexyl isocyanide serves as a crucial building block in organic synthesis, particularly in the formation of heterocycles. It is prominently utilized in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of diverse molecular structures from simple starting materials. This capability makes this compound invaluable for synthesizing complex organic compounds efficiently .

Polymer Chemistry:

Recent studies have demonstrated the utility of this compound in polymer chemistry. It has been employed to synthesize various copolymers, including block copolymers that exhibit controlled molecular weights and narrow molecular weight distributions. These polymers have potential applications in coatings and specialty materials due to their tailored properties .

Biological Applications

Antimicrobial Properties:

this compound derivatives have been shown to possess significant antimicrobial activity. Research indicates that these compounds inhibit bacterial pathogens by covalently targeting essential metabolic enzymes. For instance, studies on Staphylococcus aureus revealed that certain this compound derivatives effectively reduced bacterial growth through specific mechanisms involving enzyme inhibition .

Drug Development:

The unique reactivity of this compound has led to its exploration in drug design. Its ability to form stable complexes with metal ions has been investigated for potential therapeutic applications. The development of new antimicrobial agents through isocyanide-based multicomponent reactions highlights its importance in addressing antibiotic resistance and discovering novel therapeutic compounds .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of diverse chemical products used in various applications, including coatings, adhesives, and other polymeric materials .

Case Studies

作用机制

The mechanism by which hexyl isocyanide exerts its effects involves covalent modification of target molecules. For example, in antimicrobial applications, this compound can covalently bind to the active sites of essential metabolic enzymes, inhibiting their function and leading to bacterial cell death . The molecular targets include enzymes involved in fatty acid biosynthesis and the hexosamine pathway .

相似化合物的比较

Hexyl isocyanide can be compared with other isocyanides such as methyl isocyanide, ethyl isocyanide, and phenyl isocyanide:

Methyl Isocyanide: Smaller and more volatile, often used in small-scale organic synthesis.

Ethyl Isocyanide: Similar in reactivity to this compound but with a shorter carbon chain, making it less hydrophobic.

Phenyl Isocyanide: Contains an aromatic ring, which imparts different electronic properties and reactivity compared to aliphatic isocyanides like this compound.

This compound is unique due to its longer carbon chain, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules .

生物活性

Hexyl isocyanide, a member of the isocyanide family, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and safety considerations.

This compound (C₆H₁₃N) is characterized by its isocyanide functional group, which imparts unique reactivity and biological properties. The compound exhibits significant metal-coordinating capabilities, making it valuable in biochemical applications.

Target Interactions

This compound primarily interacts with essential metabolic enzymes in bacteria. Studies have shown that it covalently targets cysteine residues at the active sites of these enzymes, leading to inhibition of bacterial growth. For instance, it has been demonstrated to inhibit Staphylococcus aureus by modifying enzymes involved in fatty acid biosynthesis and the hexosamine pathway .

Biochemical Pathways

The reactivity of this compound allows it to participate in various biochemical pathways. It can engage in base-catalyzed reactions with hydrogen-acidic compounds and form stable complexes with metal ions, influencing metabolic processes. The compound's electrophilic properties enable it to modify nucleophilic sites on proteins, leading to functional inhibition.

Antimicrobial Properties

This compound derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of several bacterial pathogens by disrupting key metabolic processes . The covalent modification of target proteins results in a loss of function that contributes to the bactericidal activity observed.

Table 1: Summary of Biological Activities

Study on Staphylococcus aureus

In a detailed study, this compound was shown to inhibit S. aureus by covalently modifying essential enzymes such as FabF and GlmS. The treatment led to significant destabilization of proteins involved in fatty acid biosynthesis, demonstrating a novel mechanism of action that could inform antibiotic development .

Research on Toxicity

Despite its potential therapeutic applications, this compound poses significant health risks. Exposure can lead to severe respiratory issues, including asthma and inflammation. Long-term exposure has been associated with carcinogenic effects due to its highly reactive nature .

Table 2: Toxicological Effects

| Effect | Description | Reference |

|---|---|---|

| Respiratory Irritation | Causes asthma and inflammation | |

| Carcinogenic Potential | Linked to cancer risk from prolonged exposure | |

| Reactive Nature | Highly reactive with nucleophiles |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid metabolism and excretion; however, its high reactivity can complicate traditional pharmacological assessments. Understanding its behavior in biological systems remains crucial for developing safe therapeutic applications.

属性

IUPAC Name |

1-isocyanohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCOFYWVBNFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329642 | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-23-9 | |

| Record name | Hexyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?

A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as this compound, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []

Q2: Does the hydrophobicity of this compound influence its interaction with hemoglobin?

A3: Yes, the hydrophobicity of alkyl isocyanides, including this compound, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []

Q3: How do the binding kinetics of this compound to isolated hemoglobin subunits compare to its binding to intact hemoglobin?

A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including this compound. The fastest association rates are observed with methyl and this compound, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []

Q4: Are there computational studies that support the experimental findings on this compound binding to biological targets?

A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclothis compound (structurally similar to this compound), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。